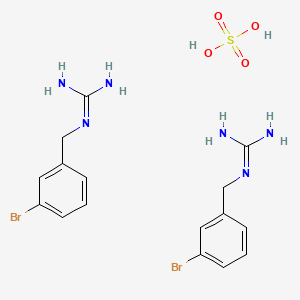
3-Bromobenzyl-guanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzyl-guanidine hemisulfate is a chemical compound with the molecular formula C8H10BrN3·0.5H2SO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromobenzyl group attached to a guanidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-guanidine hemisulfate typically involves the guanylation of 3-bromobenzylamine with a suitable guanidine precursor. One common method is the reaction of 3-bromobenzylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate under mild conditions in water . Another approach involves the use of carbamoyl isothiocyanates as starting materials, which react with amines to form guanidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobenzyl-guanidine hemisulfate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The guanidine moiety can participate in redox reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl-guanidine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the guanidine moiety, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzyl-guanidine hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an antiproliferative and proapoptotic agent in cancer research
Eigenschaften
Molekularformel |
C16H22Br2N6O4S |
|---|---|
Molekulargewicht |
554.3 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10BrN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
XSQAXAFTHFSOLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N.C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















